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molecular formula C12H17N3O2S B1646492 1-(2-Methoxy-5-morpholinophenyl)thiourea CAS No. 383870-59-5

1-(2-Methoxy-5-morpholinophenyl)thiourea

Cat. No. B1646492
M. Wt: 267.35 g/mol
InChI Key: UVCJPPOEVGOZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06521754B2

Procedure details

(2-Methoxy-5-morpholin-4-yl-phenyl)-thiourea (5.0 g, 19 mmol) in chloroform (130 ml) are treated with bromine (960 □1) and the mixture refluxed for 18 hours. After removal of the volatile components in vacuo, the product is recrystallized from THF (2.8 g, 57%). MS: m/e=266 (M+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:5][C:4]=1[NH:15][C:16]([NH2:18])=[S:17].BrBr>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[C:4]2[N:15]=[C:16]([NH2:18])[S:17][C:5]=2[C:6]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)N1CCOCC1)NC(=S)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
130 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
After removal of the volatile components in vacuo
CUSTOM
Type
CUSTOM
Details
the product is recrystallized from THF (2.8 g, 57%)

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C2=C1N=C(S2)N)N2CCOCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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